N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a sulfonyl group, and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the construction of the thiadiazole ring. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Thiadiazole Ring Construction: The thiadiazole ring is formed through cyclization reactions involving thiosemicarbazides and appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide
- 2-amino-4-(1-piperidine) pyridine derivatives
- Bicyclic sulfonamide derivatives
Uniqueness
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N4O3S2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C14H16N4O3S2/c19-14(13-10-22-17-16-13)15-11-4-6-12(7-5-11)23(20,21)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2,(H,15,19) |
InChI Key |
XLLYCDWDASMLEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSN=N3 |
Origin of Product |
United States |
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